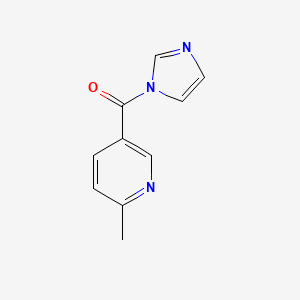

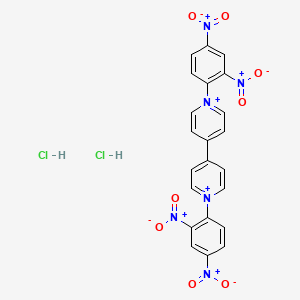

![molecular formula C12H16N2O B12816333 N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide](/img/structure/B12816333.png)

N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

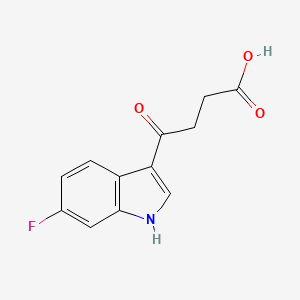

N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide is a seven-membered heterocyclic compound. Its structure includes a benzene ring fused to a seven-membered azepine ring, with a methyl group and a carboxamide functional group attached. The compound’s systematic name is quite a mouthful, so let’s break it down:

N-Methyl: Indicates a methyl group attached to the nitrogen atom.

2,3,4,5-tetrahydro: Refers to the four hydrogen atoms in the ring.

1H-benzo[d]azepine: The core structure consists of a benzene ring fused to an azepine ring.

7-carboxamide: The carboxamide group is attached at position 7.

Métodos De Preparación

Synthetic Routes::

- One synthetic approach involves the formation of the azepine ring via the Eschweiler–Clark reaction . This method allows for the introduction of the azepine scaffold, and subsequent modifications can yield N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide .

- Another method utilizes intramolecular recyclization of 2-(bromomethyl)aziridines with o-aminobenzenethiol, resulting in the desired compound .

Industrial Production:: Information on industrial-scale production methods for this specific compound is limited. research continues to explore efficient and scalable synthetic routes.

Análisis De Reacciones Químicas

N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide can undergo various reactions:

Oxidation: Oxidative transformations can modify the compound’s functional groups.

Reduction: Reduction reactions may alter the nitrogen-containing ring.

Substitution: Substituents can be introduced at different positions. Common reagents and conditions depend on the specific reaction type and desired modifications.

Aplicaciones Científicas De Investigación

This compound finds applications in several fields:

Medicine: It may exhibit pharmacological properties due to its unique structure. Researchers explore its potential as a drug candidate.

Chemistry: N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide serves as a building block for designing novel heterocyclic compounds.

Biology: Investigations into its biological activity and interactions with cellular targets are ongoing.

Industry: Its applications in materials science, catalysis, and other industrial processes are being explored.

Mecanismo De Acción

The precise mechanism by which N-Methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-carboxamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Propiedades

Fórmula molecular |

C12H16N2O |

|---|---|

Peso molecular |

204.27 g/mol |

Nombre IUPAC |

N-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7-carboxamide |

InChI |

InChI=1S/C12H16N2O/c1-13-12(15)11-3-2-9-4-6-14-7-5-10(9)8-11/h2-3,8,14H,4-7H2,1H3,(H,13,15) |

Clave InChI |

BNDRNVLAGMEKPX-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=CC2=C(CCNCC2)C=C1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tert-butoxycarbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B12816261.png)

![2-Azabicyclo[2.1.1]hexane-1-carbonitrile hydrochloride](/img/structure/B12816271.png)

![N-(1H-Benzo[d]imidazol-2-yl)-N-methylhydroxylamine](/img/structure/B12816323.png)